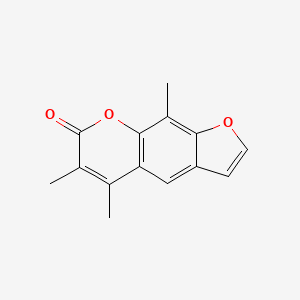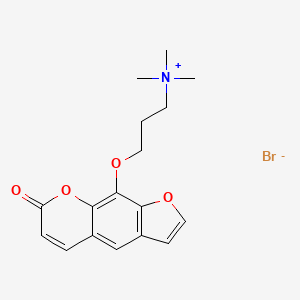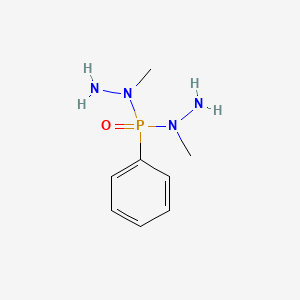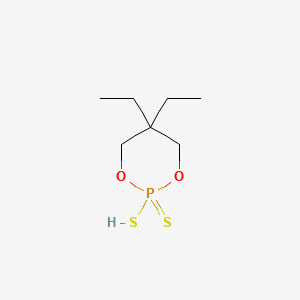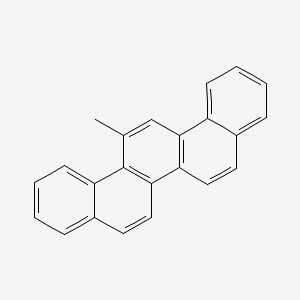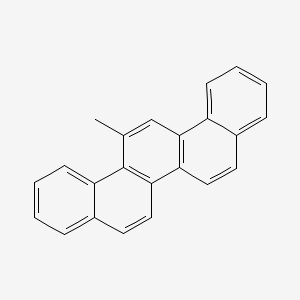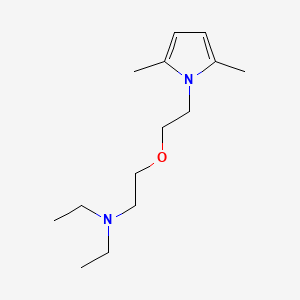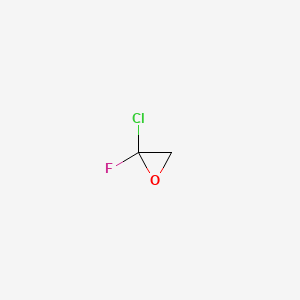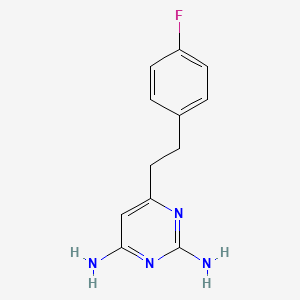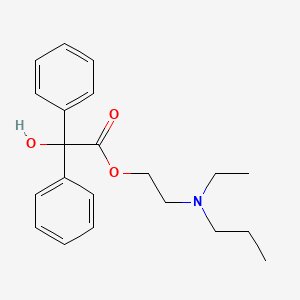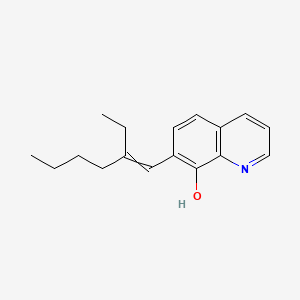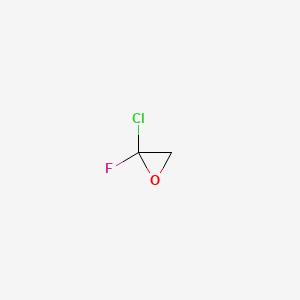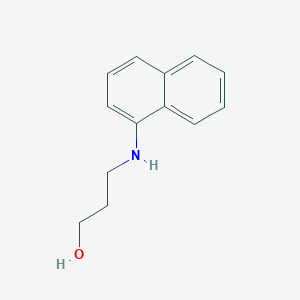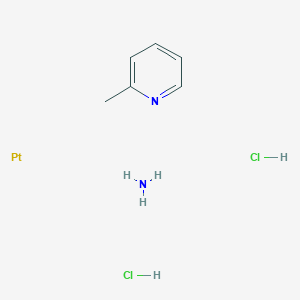
Azane;2-methylpyridine;platinum;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;2-methylpyridine;platinum;dihydrochloride, also known as picoplatin, is a platinum-based antineoplastic agent. It is a derivative of cisplatin, designed to overcome resistance to platinum-based chemotherapy. Picoplatin is used primarily in the treatment of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancers .
準備方法
The synthesis of azane;2-methylpyridine;platinum;dihydrochloride involves the reaction of platinum(II) chloride with 2-methylpyridine and ammonia. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but scaled up to meet the demands of pharmaceutical manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Azane;2-methylpyridine;platinum;dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Complex Formation: It forms complexes with DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include various ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Azane;2-methylpyridine;platinum;dihydrochloride has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum complexes and their interactions with biological molecules.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer
Industry: It is used in the development of new platinum-based chemotherapeutic agents.
作用機序
The mechanism of action of azane;2-methylpyridine;platinum;dihydrochloride involves its interaction with DNA. The compound forms both inter- and intra-strand cross-linkages in the DNA, which inhibits DNA replication and transcription. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the DNA repair pathways .
類似化合物との比較
Azane;2-methylpyridine;platinum;dihydrochloride is unique compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. Its design includes a 2-methylpyridine ligand, which provides steric hindrance and helps overcome resistance mechanisms that affect other platinum drugs . Similar compounds include:
Cisplatin: The first platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity.
Oxaliplatin: Used primarily for colorectal cancer.
This compound stands out due to its ability to circumvent resistance and its broader spectrum of activity against various solid tumors .
特性
分子式 |
C6H12Cl2N2Pt |
|---|---|
分子量 |
378.16 g/mol |
IUPAC名 |
azane;2-methylpyridine;platinum;dihydrochloride |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3; |
InChIキー |
CEDYDJSCEXCXRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=N1.N.Cl.Cl.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


